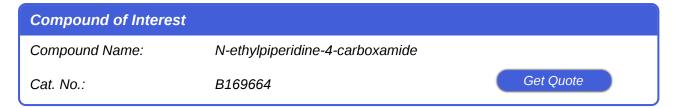


A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-4-Carboxamide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of select piperidine-4-carboxamide derivatives. The selection of compounds is based on the availability of public data, with a focus on derivatives that inform on the absorption, distribution, metabolism, and excretion (ADME) properties of this important chemical scaffold. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics incorporating the piperidine-4-carboxamide motif.

Data Presentation: A Comparative Overview

The pharmacokinetic parameters of piperidine-4-carboxamide derivatives are crucial for predicting their in vivo behavior and therapeutic potential. The following table summarizes key pharmacokinetic parameters for representative compounds, highlighting the impact of structural modifications on their disposition in preclinical species.



Comp	Speci es	Route	Dose (mg/k g)	Tmax (h)	Cmax (ng/m L)	AUC (ng·h/ mL)	t1/2 (h)	F (%)	Refer ence
GNE-	Rat	IV	2	-	-	-	1.67	-	[1]
РО	10	4.0	110	1100	2.5	11.2	[1]		
Mouse	IV	5	-	-	-	2.9	-	[1]	_
РО	10	2.0	2800	13000	3.3	88.0	[1]		
Dog	IV	2	-	-	-	16.3	-	[1]	_
РО	2	4.0	140	2100	16.5	55.8	[1]		
Monke y	IV	2	-	-	-	3.5	-	[1]	
РО	2	4.0	440	3300	4.0	72.4	[1]		
AZD53 63	Rat	IV	2	-	-	1260	1.8	-	[2]
РО	10	2.0	1080	5420	2.2	86	[2]		
Dog	IV	1	-	-	1030	2.8	-	[2]	_
РО	2	2.0	350	2060	3.5	100	[2]		

- Tmax: Time to reach maximum plasma concentration.
- Cmax: Maximum plasma concentration.
- AUC: Area under the plasma concentration-time curve.
- t1/2: Elimination half-life.
- F (%): Oral bioavailability.
- IV: Intravenous.



PO: Oral.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated through standardized in vivo studies in animal models. The following is a generalized protocol for a rodent pharmacokinetic study.

In Vivo Pharmacokinetic Study in Rodents

- 1. Animal Models and Housing:
- Studies are commonly conducted in male Sprague-Dawley rats or BALB/c mice.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[3]
- Animals are acclimated for at least one week before the experiment.
- 2. Dosing and Administration:
- Intravenous (IV) Administration: The test compound is typically formulated in a vehicle suitable for injection (e.g., saline, PEG400/water) and administered as a bolus dose into a tail vein.
- Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose and administered by oral gavage.
- 3. Blood Sampling:
- Serial blood samples (approximately 0.1-0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
- Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
- 4. Plasma Preparation and Storage:

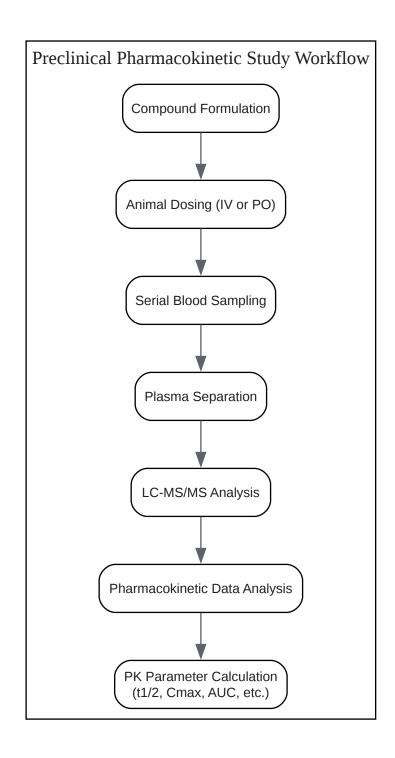


- Plasma is separated from whole blood by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
- Plasma samples are stored at -80°C until analysis.
- 5. Bioanalytical Method (LC-MS/MS):
- Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, which may contain an internal standard.[3]
- Chromatography: The supernatant is injected into a liquid chromatography system equipped
 with a suitable column (e.g., C18). A gradient elution with mobile phases such as water with
 0.1% formic acid and acetonitrile is used to separate the analyte from endogenous plasma
 components.
- Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Data Analysis: The concentration of the test compound in each sample is determined from a standard curve. Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.





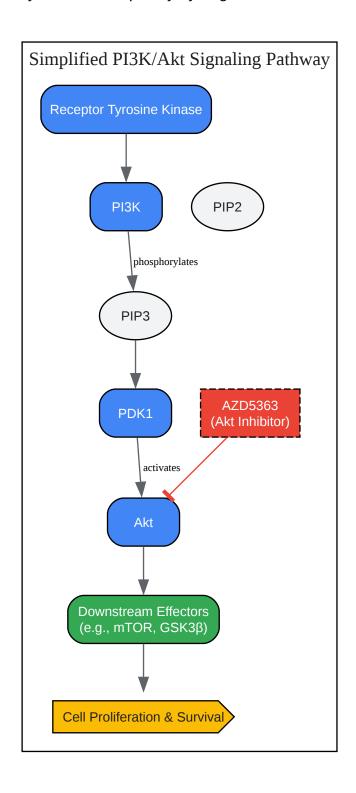
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Caption: A generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathway Context



N-ethylpiperidine-4-carboxamide derivatives are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, AZD5363 is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.



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Caption: Inhibition of the PI3K/Akt pathway by AZD5363.

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